Nonanoic acid

Catalog No.
S606713
CAS No.
112-05-0
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanoic acid

CAS Number

112-05-0

Product Name

Nonanoic acid

IUPAC Name

nonanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

FBUKVWPVBMHYJY-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)O

Solubility

Soluble in ethanol, chloroform, ether
1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS
In water, 284 mg/L at 30 °C
0.284 mg/mL
soluble inmost organic solvents; Insoluble in wate

Synonyms

nonanoic acid, pelargonic acid, pelargonic acid, aluminum salt, pelargonic acid, cadmium salt, pelargonic acid, calcium salt, pelargonic acid, potassium salt, pelargonic acid, sodium salt, pelargonic acid, zinc salt, potassium nonanoate

Canonical SMILES

CCCCCCCCC(=O)O

Material Science:

  • Surfactant studies: Nonanoic acid, being a medium-chain fatty acid, exhibits surface-active properties. Researchers study its behavior at the air-water interface to understand its potential applications in various fields, including marine and atmospheric chemistry []. This research helps in understanding the behavior of pollutants and other molecules in these environments.
  • Nanoparticle synthesis: Nonanoic acid can be used as a capping agent in the synthesis of nanoparticles. It helps control the size and morphology of the nanoparticles, which are crucial for their specific applications in various fields like catalysis and drug delivery [].

Environmental Science:

  • Biodegradation studies: Nonanoic acid is readily biodegradable by microorganisms in the environment. Researchers use it to study the biodegradation mechanisms of various organic pollutants and develop strategies for bioremediation []. This knowledge is crucial for cleaning up contaminated environments.
  • Environmental fate studies: Understanding the behavior of nonanoic acid in the environment is essential for assessing its potential environmental impact. Researchers study its adsorption, desorption, and degradation in soil and water to predict its fate and transport [].

Medical and Pharmaceutical Research:

  • Antimicrobial studies: Some studies suggest that nonanoic acid might possess antimicrobial properties. Researchers investigate its potential as an antibacterial or antifungal agent []. However, more research is required to fully understand its efficacy and safety for these applications.
  • Drug delivery systems: Nonanoic acid can be used as a building block in the development of novel drug delivery systems. Its ability to form self-assembling structures has potential applications in targeted drug delivery and controlled release of drugs [].

Nonanoic acid, also known as pelargonic acid, is a nine-carbon straight-chain saturated fatty acid with the chemical formula C9H18O2\text{C}_9\text{H}_{18}\text{O}_2. It appears as a colorless oily liquid with a characteristic unpleasant and rancid odor. Nonanoic acid is nearly insoluble in water but highly soluble in organic solvents, making it useful in various applications. The name "pelargonic" derives from the pelargonium plant, where esters of this acid can be found naturally. Its esters and salts are referred to as pelargonates or nonanoates .

Herbicidal action

Nonanoic acid disrupts plant cell membranes, leading to the leakage of cellular contents and ultimately cell death []. The exact mechanism behind this disruption is still under investigation.

Antimicrobial properties

The mechanism of nonanoic acid's antifungal activity is not fully understood. However, it is proposed to involve disruption of fungal cell membranes and inhibition of fungal growth [].

  • Skin and eye irritant: Nonanoic acid can irritate the skin and eyes upon contact [].
  • Mildly toxic: Ingestion of nonanoic acid can cause gastrointestinal irritation [].
  • Combustible: Nonanoic acid has a flash point of 130 °C, indicating flammability at high temperatures [].
Typical of carboxylic acids:

  • Esterification: Nonanoic acid reacts with alcohols to form esters. This reaction can be catalyzed by acids or bases.

    For example:
    Nonanoic Acid+AlcoholNonanoate Ester+Water\text{Nonanoic Acid}+\text{Alcohol}\rightarrow \text{Nonanoate Ester}+\text{Water}
  • Reduction: Nonanoic acid can be reduced to nonanol using reducing agents like lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, nonanoic acid can lose carbon dioxide to form shorter-chain fatty acids.

Nonanoic acid exhibits several biological activities. It has been noted for its antifungal properties, which make it useful in agricultural applications. Additionally, it has been studied as an experimental irritant for skin reactions, particularly in dermatological research. Nonanoic acid is used as a positive control in studies of irritant contact dermatitis, providing insights into skin responses to various irritants .

Nonanoic acid can be synthesized through various methods:

  • Ozonolysis of Oleic Acid: This industrial method involves the ozonolytic cleavage of oleic acid to produce nonanoic and azelaic acids .
  • Dimerization of 1,3-butadiene: A two-step process begins with the dimerization of 1,3-butadiene followed by hydroesterification to yield nonanoate esters, which can then be hydrogenated to produce nonanoic acid .
  • Permanganate Oxidation: In laboratory settings, nonanoic acid can be produced through the oxidation of 1-decene using permanganate .

Nonanoic acid has diverse applications across various industries:

  • Agriculture: Used as a herbicide (ammonium pelargonate) in combination with glyphosate for effective weed control.
  • Food Industry: Its esters are utilized as flavoring agents due to their pleasant aroma.
  • Chemical Manufacturing: Employed in producing plasticizers, lacquers, and lubricants.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including its potency compared to other anticonvulsants .

Research has shown that nonanoic acid interacts with biological systems in ways that may lead to irritation or inflammation. Studies have highlighted its role as an irritant in skin testing protocols, where it serves as a reference compound for evaluating other irritants . Additionally, its antifungal activity suggests potential interactions with microbial cells that could disrupt their membranes.

Nonanoic acid shares structural and functional similarities with several other fatty acids and compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Octanoic AcidC8H16O2Eight-carbon chain; used in food flavoring
Decanoic AcidC10H20O2Ten-carbon chain; found in coconut oil
Undecanoic AcidC11H22O2Eleven-carbon chain; exhibits antimicrobial properties
Dodecanoic AcidC12H24O2Twelve-carbon chain; commonly known as lauric acid

Uniqueness of Nonanoic Acid:

  • Nonanoic acid is notable for its specific nine-carbon chain length and its dual role as both an agricultural herbicide and an experimental irritant.
  • Its distinct odor and solubility properties differentiate it from other fatty acids.

Physical Description

Liquid
Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley]
colourless to pale yellow liquid

Color/Form

Colorless, oily liquid at ordinary temp; crystallizes when cooled
Yellowish oil

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Boiling Point

254.5 °C
Boiling point = 255.6 °C

Flash Point

133 °C (open cup)

Heavy Atom Count

11

Taste

UNPLEASANT TASTE
EXCELLENT COCONUT TASTE

Vapor Density

4.41 (Air = 1)

Density

0.9052 g/cu cm at 20 °C
0.901-0.906

LogP

3.42 (LogP)
3.42
log Kow = 3.42

Odor

FATTY ODOR
COCONUT AROMA
Slight odo

Odor Threshold

Odor threshold = 3-9 ppm (detection)
[HSDB] Odor threshold = "3.1 ppb (0.02 mg/m3) (detection)
Aroma threshold values: Detection: 3 to 9 ppm.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Unit:100 mgPurity:99%Physical liquid

Melting Point

12.4 °C
12.3 °C

UNII

97SEH7577T

Related CAS

14047-60-0 (hydrochloride salt)
23282-34-0 (potassium salt)
29813-38-5 (calcium salt)
5112-16-3 (cadmium salt)
7640-78-0 (zinc salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/EXPL THER/ The treatment for patients with genetic disorders of mitochondrial long-chain fatty acid beta-oxidation is directed toward providing sufficient sources of energy for normal growth and development, and at the same time preventing the adverse effects that precipitate or result from metabolic decompensation. Standard of care treatment has focused on preventing the mobilization of lipids that result from fasting and providing medium-chain triglycerides (MCT) in the diet in order to bypass the long-chain metabolic block. MCTs that are currently available as commercial preparations are in the form of even-chain fatty acids that are predominately a mixture of octanoate and decanoate. Recently, the use of odd-chain fatty acids has been proposed as an alternative treatment ... /The authors/ have shown previously that the even-numbered medium-chain fatty acids (MCFAs) that are found in MCT preparations can reduce the accumulation of potentially toxic long-chain metabolites of fatty acid oxidation (FAO). In the current study ... /they/ found that provision of odd-chain species does decrease the build-up of long-chain FAO intermediates in ... in vitro skin fibroblast model, but to a lesser extent than even-numbered MCFAs. /Odd-numbered medium-chain fatty acids (MCFAs)/

Pharmacology

Nonanoic Acid is a naturally-occurring saturated fatty acid with nine carbon atoms. The ammonium salt form of nonanoic acid is used as an herbicide. It works by stripping the waxy cuticle of the plant, causing cell disruption, cell leakage, and death by desiccation.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr.
It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...

Vapor Pressure

0.00165 [mmHg]
1.65X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

68937-75-7
112-05-0
67762-36-1

Metabolism Metabolites

INFUSION OF AN EMULSION CONTAINING 20% TRINONANOATE, 0.9% SODIUM CHLORIDE, & 1% SOYBEAN LECITHINS INTO DOGS RESULTED IN OXIDN OF NONANOIC ACID.
NONANOIC ACID IS METABOLIZED BY THE LIVER TO PRODUCE KETONE BODIES. METABOLISM OCCURS VIA BETA-OXIDATION, AND NO EVIDENCE WAS FOUND IN RATS OF CHAIN ELONGATION OR TISSUE STORAGE OF THE ACID. METAB OF THE TERMINAL PROPIONIC ACID RESIDUE RESULTS IN INCREASED GLUCOSE AND GLYCOGEN SYNTHESIS.

Wikipedia

Pelargonic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent
Herbicides, Insecticides, Other substances, Repellents, Adjuvants, Fungicides

Methods of Manufacturing

Prepn from unsaturated hydrocarbons by the oxo process: Hill, U.S. pat 2,815,355 (1957 to Standard Oil of Indiana); from tall oil unsaturated fatty acids: Maggiolo, U.S. pat 2,865,937 (1958 to Welsbach); by oxidation of oleic acid: Mackenzie, Morgan, U.S. pat 2,820,046 (1958 to Celanese); from rice bran oil fatty acid: Mihara et al, U.S. pat 3,060211 (1962 to Toya Koatsu Ind). Purification: Port, Reiser, U.S. pat 2,890,230 (1959 to U.S.D.A.).
By oxidation of methylnonyl ketone; by oxidation of oleic acid; or from heptyl iodide via malonic ester synthesis.
By oxidation of nonyl alcohol or nonyl aldehyde; the oxidation of oleic acid, especially by ozone.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Nonanoic acid: ACTIVE
Fatty acids, C8-10: ACTIVE
FLAVORS USEFUL IN COCONUT, BERRY.
PELARGONIC ACID SHOWED STRONG ANTIBACTERIAL ACTIVITY AGAINST STREPTOCOCCUS FAECALIS IN SILKWORM LARVAE.
PLAQUE SAMPLES COLLECTED AFTER A NONANOATE-GLUCOSE MOUTH RINSE @ PH 8.0 SHOWED LESS ACID FORMATION AND GLYCOLYSIS. NONANOATE IS EFFECTIVE IN THE PRESENCE OF SUGAR IN INHIBITING GLYCOLYSIS & PREVENTING LOW PH PRODN FROM CARBOHYDRATES WHICH ARE LIKELY TO BE HIGHLY CARIOGENIC.
FEMA NUMBER 2784
For more General Manufacturing Information (Complete) data for NONANOIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF A MIXT OF FATTY ACIDS, PHENOLS AND INDOLES INCL NONANOIC ACID IN CIGARETTE SMOKE IS DESCRIBED.

Clinical Laboratory Methods

Analyte: nonanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: nonanoic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Storage Conditions

Do not contaminate water, food, or feed by storage... . Keep conatiner tightly sealed when not in use. Store only in original container in a dry place inaccessible to children and pets. /Scythe herbicide (57% pelargonic acid)/

Interactions

Skin reactions to 40% nonanoic acid in propanol (NON) ... were evaluated by image analysis of 20 MHz B scan recordings (Dermascan C, Cortex Technology). 18 women, aged 18 to 45, were patch tested with 24-hr application time, and clinical and instrumental evaluations were performed at the beginning of the experiment, and 24 and 48 hr after patch testing. To check possible regional variations ... /NON/ was applied 2 x on the same forearm. As control tests, saline solution, propanol and sodium lauryl sulfate (SLS) 3% were applied. Echographic images were processed by a program enabling numerical representation of picture data, based on attribution of fictional values to the echoes' amplitudes, selection of amplitude bands of interest, binary transformation of the image, and calculation of the extension of areas reflecting within the same amplitude range. Sonographic recordings were evaluated by an amplitude interval marking hyporeflecting parts of the dermis (corresponding to edema and inflammatory infiltration), and by a band highlighting the entrance echo (epidermis) ... Evaluations showed that extension of the hypoechogenic area of the dermis increases according to intensity of inflammatory reaction for all irritant substances. A clear decrease in reflectivity of the epidermis echo at 24 hr was visible at SLS patch test test sites, whereas at patch test sites performed with NON ... there was a trend towards an increase in values of hyperreflecting pixels. No significant variations between data recorded at proximal compared to distal skin sites were observed ... /40% Nonanoic acid in propanol/

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. A. Clemmenson et al. “Genome-Wide Expression Analysis of Human In Vivo Irritated Epidermis: Differential Profiles Induced by Sodium Lauryl Sulfateand Nonanoic Acid” Journal of Investigative Dermatology, vol. 130 pp. 2201-2210, 20104. P. Breeuwer et al. “Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pHGradient” Applied and Environmental Microbiology, vol. 63 pp. 178-185, 19975. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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